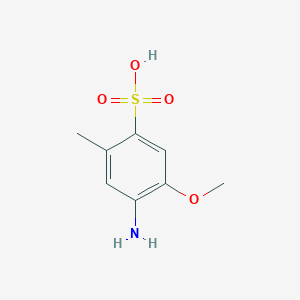

4-Amino-5-methoxy-2-methylbenzenesulfonic acid

説明

ジヒドララジン硫酸塩は、高血圧の管理に主に使用される医薬品化合物です。これは、ヒドララジンの誘導体であり、同様の薬理学的特性を示します。 この化合物は、血管平滑筋を弛緩させることで作用し、それによって末梢抵抗を減らし、血圧を下げます 。これは、通常、錠剤の形で経口的に投与されます。

準備方法

合成経路と反応条件: ジヒドララジン硫酸塩の調製には、ヒドララジンと硫酸の反応が含まれます。このプロセスは、通常、次の手順を含みます。

ヒドラジン水和物の反応: ヒドララジンは、ヒドラジン水和物と反応してジヒドララジンを形成します。

工業的製造方法: 工業的な設定では、ジヒドララジン硫酸塩の調製は、高収率と純度のために最適化されます。このプロセスには、反応温度(60〜100°C)の厳格な制御と、エタノールや水酸化ナトリウム溶液などの溶媒の使用が含まれます。 結晶化プロセスは、安定で純粋なジヒドララジン硫酸塩結晶の形成を確保するために慎重に管理されます .

化学反応の分析

反応の種類: ジヒドララジン硫酸塩は、次のものを含むさまざまな化学反応を起こします。

酸化: この化合物は、酸化されてヒドラゾンを形成することができます。

還元: これは、還元されてヒドラジン誘導体を形成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲン化アルキルやアシルクロリドなどの試薬は、置換反応で一般的に使用されます。

主な生成物:

酸化: ヒドラゾン。

還元: ヒドラジン誘導体。

置換: さまざまな置換ヒドラジン化合物

4. 科学研究への応用

ジヒドララジン硫酸塩は、科学研究において幅広い用途を持っています。

化学: これは、有機合成における試薬として、および他のヒドラジン誘導体の合成の前駆体として使用されます。

生物学: この化合物は、細胞プロセスへの影響と治療薬としての可能性について研究されています。

科学的研究の応用

Dye Manufacturing

4-Amino-5-methoxy-2-methylbenzenesulfonic acid is primarily utilized as an intermediate in the synthesis of azo dyes. Azo dyes are characterized by their vibrant colors and are widely used in textiles, food, and cosmetics. The compound's ability to undergo diazotization reactions makes it suitable for creating a variety of azo compounds.

Case Study : Research conducted on the synthesis of azo dyes from this compound demonstrated its effectiveness in producing bright, stable colors that meet industry standards for textile applications .

Analytical Chemistry

This compound serves as a reference standard in analytical chemistry, particularly in the development of methods for detecting and quantifying sulfonated aromatic compounds. Its high purity and stability make it an ideal candidate for calibration in chromatographic techniques.

Case Study : A study published in a peer-reviewed journal highlighted the use of this compound as a standard for HPLC analysis of sulfonated compounds in environmental samples, showcasing its role in monitoring pollutants .

Pharmaceutical Research

In pharmaceutical research, this compound is investigated for its potential biological activities. Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for further exploration in drug development.

Case Study : A recent investigation into the antimicrobial effects of sulfonated anilines, including this compound, revealed promising results against certain bacterial strains, indicating potential applications in developing new antimicrobial agents .

Summary of Applications

作用機序

ジヒドララジン硫酸塩の作用機序には、血管平滑筋の弛緩が含まれます。これは、筋肉細胞へのカルシウムイオンの移動を阻害することで達成され、これは筋肉収縮に不可欠です。 カルシウムの流入を防ぐことで、ジヒドララジン硫酸塩は血管拡張を誘発し、末梢血管抵抗を減らし、血圧を下げます 。 さらに、強力な血管拡張剤である一酸化窒素の放出を刺激し、血管の弛緩にさらに寄与する可能性があります .

6. 類似の化合物との比較

ジヒドララジン硫酸塩は、ヒドララジンなどのヒドラジノフタラジン化学クラスの他の化合物と似ています。それは、それをその対応物と区別するユニークな特性を持っています。

ヒドララジン: 両方の化合物は降圧作用を示しますが、ジヒドララジン硫酸塩は、より強力な血管拡張作用のためにしばしば好まれます.

ジヒドラジノフタラジン: この化合物は、類似の構造を共有していますが、薬理学的プロファイルと臨床用途が異なります.

類似の化合物のリスト:

- ヒドララジン

- ジヒドラジノフタラジン

- ジヒドララジナム

ジヒドララジン硫酸塩は、その特定の作用機序と高血圧の管理における有効性により際立っており、臨床および研究設定の両方で貴重な化合物となっています。

類似化合物との比較

- Hydralazine

- Dihydrazinophthalazine

- Dihydralazinum

Dihydralazine sulphate stands out due to its specific mechanism of action and its effectiveness in managing hypertension, making it a valuable compound in both clinical and research settings.

生物活性

4-Amino-5-methoxy-2-methylbenzenesulfonic acid, also known as p-cresidine sulfonic acid, is an organic compound with a diverse range of biological activities. This article explores its properties, mechanisms of action, and applications in various fields, supported by relevant research findings.

- Molecular Formula : C8H11NO4S

- Molecular Weight : 217.24 g/mol

- Appearance : White to pale yellow crystalline powder

- Solubility : Soluble in water

The compound features an amino group (-NH2), a methoxy group (-OCH3), and a sulfonic acid group (-SO3H) attached to a methyl-substituted benzene ring. This unique arrangement enhances its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacteria, including Escherichia coli and Listeria monocytogenes. Its effectiveness as an antimicrobial agent suggests potential applications in pharmaceuticals and food preservation.

- Enzyme Inhibition : The compound has been investigated for its role as an inhibitor of specific enzymes. For instance, it has shown promise in inhibiting catechol-O-methyltransferase (COMT), which is involved in the metabolism of catecholamines, potentially aiding in the treatment of neurological disorders such as Parkinson's disease .

- Anticoagulant Properties : Preliminary studies suggest that this compound may exhibit anticoagulant activity, making it a candidate for further research in cardiovascular therapeutics .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and enzymes, influencing their activity.

- Electrophilic Substitution : The presence of the methoxy and amino groups allows for electrophilic aromatic substitution reactions, which can alter the compound's reactivity and interactions with biological molecules .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4-Amino-2-methylbenzenesulfonic acid | Similar amino and sulfonic groups | Lacks methoxy group; different dye properties |

| 5-Amino-2-methylbenzenesulfonic acid | Contains amino and sulfonic groups | Different positioning of functional groups |

| 4-Methoxybenzenesulfonic acid | Methoxy and sulfonic groups present | No amino group; primarily used in dye applications |

| 3-Amino-4-methoxybenzenesulfonic acid | Similar methoxy and amino functionalities | Different position of amino group affects reactivity |

The distinct arrangement of functional groups in this compound enhances its reactivity compared to these similar compounds, making it particularly useful in dye synthesis and biological applications.

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an alternative to traditional antibiotics.

Enzyme Inhibition Research

In another study focusing on enzyme inhibition, researchers found that derivatives of benzenesulfonic acids, including this compound, exhibited noncompetitive inhibition against COMT. This finding highlights its potential therapeutic applications in managing catecholamine-related disorders .

特性

IUPAC Name |

4-amino-5-methoxy-2-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S/c1-5-3-6(9)7(13-2)4-8(5)14(10,11)12/h3-4H,9H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBAVAJIXZVRJHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027628 | |

| Record name | 4-Amino-5-methoxy-2-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | Benzenesulfonic acid, 4-amino-5-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6471-78-9 | |

| Record name | 4-Amino-5-methoxy-2-methylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6471-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-methoxy-2-toluenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006471789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-amino-5-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Amino-5-methoxy-2-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2-methylsulphanilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-5-METHOXY-2-TOLUENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/308K033X64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。